molecular formula C10H9NO5 B12890142 2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole

Cat. No.: B12890142
M. Wt: 223.18 g/mol
InChI Key: AYVJUWVSSLFKQT-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of methyl cyanide or DMSO as solvents, with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant. The reaction is often carried out under argon atmosphere with blue LED radiation for 24 hours, yielding derivatives with 58-92% efficiency .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the reaction efficiency and yield. These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chrome acid.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chrome acid, ozone.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating various biological processes. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler structure with similar biological activities.

    Oxazole: Another heterocyclic compound with one nitrogen and one oxygen atom.

    Thiazole: Contains sulfur instead of oxygen, with distinct biological properties.

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxy(hydroxy)methyl group allows for additional hydrogen bonding and interactions, enhancing its potential as a versatile compound in various applications .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxy-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-15-5-3-2-4-6-7(5)11-9(16-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14)

InChI Key

AYVJUWVSSLFKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)C(C(=O)O)O

Origin of Product

United States

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